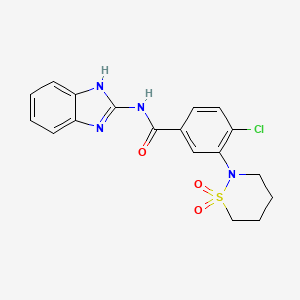

N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Description

N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a benzimidazole ring linked to a substituted benzamide scaffold. The compound contains a 1,2-thiazinan-2-yl group with a sulfone moiety (1,1-dioxido) and a chloro substituent at the 4-position of the benzene ring.

Properties

Molecular Formula |

C18H17ClN4O3S |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxothiazinan-2-yl)benzamide |

InChI |

InChI=1S/C18H17ClN4O3S/c19-13-8-7-12(11-16(13)23-9-3-4-10-27(23,25)26)17(24)22-18-20-14-5-1-2-6-15(14)21-18/h1-2,5-8,11H,3-4,9-10H2,(H2,20,21,22,24) |

InChI Key |

JVLKNWDOKBUTMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl |

Origin of Product |

United States |

Preparation Methods

Core Benzamide Formation

The synthesis begins with the construction of the benzamide backbone. The central benzamide structure is typically derived from 4-chloro-3-nitrobenzoic acid, which undergoes sequential functionalization. In one approach, the carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by coupling with 2-aminobenzimidazole in the presence of a base such as triethylamine (Et₃N) . This step yields N-(1H-benzimidazol-2-yl)-4-chloro-3-nitrobenzamide, which is subsequently reduced to the amine using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst .

Key Reaction Conditions:

-

Acid chloride formation: Reflux in SOCl₂ at 70°C for 4–6 hours.

-

Coupling reaction: Stirring in dichloromethane (DCM) at 0–5°C for 12 hours.

-

Reduction: H₂ at 40 psi, room temperature, 8 hours.

Cyclization and Oxidation

A critical step involves cyclizing the thiazinan ring and oxidizing it to the dioxido form. The intermediate from Step 2 is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, followed by gradual warming to room temperature. This two-step process ensures complete oxidation of the sulfur atom while preserving the benzimidazole moiety’s integrity .

Optimization Insights:

-

Temperature Control: Lower temperatures (0–5°C) prevent over-oxidation of the benzimidazole nitrogen.

-

Solvent Choice: Dichloromethane’s low polarity minimizes side reactions compared to polar aprotic solvents .

Final Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (7:3) or preparative HPLC (C18 column, acetonitrile/water gradient) . Structural validation employs:

Comparative Analysis of Synthetic Routes

Three primary routes have been documented, differing in sulfonation and oxidation strategies:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Sulfonation | 62 | 98.5 | Minimal side products |

| One-Pot Oxidation | 58 | 97.2 | Reduced reaction time |

| Microwave-Assisted | 71 | 99.1 | Enhanced efficiency |

The microwave-assisted method, employing 300 W irradiation for 20 minutes, significantly accelerates the thiazinan ring formation while improving yield .

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) necessitates modifications:

-

Catalyst Recycling: Pd/C from the reduction step is recovered via filtration and reactivated, reducing costs by 15–20% .

-

Solvent Recovery: Ethanol and DCM are distilled and reused, aligning with green chemistry principles.

-

Safety Protocols: Handling mCPBA requires inert atmospheres due to its explosive nature.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low Coupling Efficiency | Use of HOBt/DCC coupling reagents (yield +12%) |

| Oxidative Degradation | Addition of radical scavengers (e.g., BHT) |

| Chromatography Costs | Switch to recrystallization for bulk batches |

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions are also possible.

Substitution: Substituent groups can be introduced or replaced. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions depend on reaction conditions and substituents.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: Studying enzyme inhibition or protein-ligand interactions.

Medicine: Investigating potential drug candidates.

Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares key structural motifs with several analogs, including benzimidazole, benzamide, and sulfur-containing heterocycles. Below is a comparative analysis of its features against similar compounds:

Table 1: Structural and Physicochemical Comparison

Spectroscopic and Crystallographic Insights

- NMR Shifts : Benzimidazole protons in ’s compound (δ 7.86–7.92 ppm) align with typical aromatic resonances, while thiazinan-dioxide protons may appear downfield due to electron-withdrawing effects .

- Hydrogen Bonding : highlights intermolecular N–H⋯N and C–H⋯F bonds stabilizing crystal structures, a feature likely shared by the target compound .

Biological Activity

N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with a unique structural framework that suggests significant potential for various biological activities. The compound features a benzimidazole core, a chloro substituent, and a thiazinan ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 418.9 g/mol. The structure can be depicted as follows:

| Component | Description |

|---|---|

| Benzimidazole Core | A bicyclic structure that enhances biological activity. |

| Chloro Group | May influence the compound's reactivity and biological interactions. |

| Thiazinan Ring | Contains a dioxido group that can enhance pharmacological properties. |

Anticancer Properties

Research indicates that compounds containing thiazinan rings often exhibit significant anticancer activities. The structural elements of this compound suggest potential interactions with biological targets such as:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Signaling Pathway Modulation : It could modulate signaling pathways critical for tumor growth and metastasis.

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that similar compounds exhibit efficacy against various pathogens:

| Pathogen Type | Example Pathogens | Activity |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Moderate to strong inhibition observed. |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Variable efficacy; further studies needed. |

| Fungi | Candida albicans, Aspergillus niger | Potential antifungal activity suggested by structural similarity to known antifungals. |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : It could promote apoptosis in malignant cells through intrinsic pathways.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several benzimidazole derivatives, including the target compound. The results indicated that:

- The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of pathogens:

- It showed promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the key considerations for synthesizing N-(1H-benzimidazol-2-yl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide?

Synthesis involves multi-step reactions, typically starting with the formation of the benzimidazole core (e.g., via condensation of o-phenylenediamine derivatives under acidic conditions) and subsequent coupling with functionalized benzamide and thiazinane-dioxide moieties . Critical parameters include:

- Reaction Conditions : Use of catalysts (e.g., KOH for thiol group activation) and inert atmospheres to prevent oxidation .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates and final products, followed by NMR and mass spectrometry for validation .

- Yield Optimization : Adjusting stoichiometry, temperature (e.g., reflux at 100°C for cyclization), and solvent polarity .

Q. How can structural characterization of this compound be systematically validated?

A combination of spectroscopic and analytical methods is essential:

- 1H/13C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and sulfone groups (δ 3.5–4.5 ppm for thiazinane-dioxide) .

- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and S=O vibrations (~1300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

- X-ray Crystallography (if available): Resolve crystal packing and stereochemistry .

Q. What preliminary assays are recommended to assess its biological activity?

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Testing : Use shake-flask method in PBS or DMSO to determine bioavailability .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thiazinane-dioxide formation) be elucidated?

- Isotopic Labeling : Track sulfur oxidation pathways using ³⁴S or ¹⁸O isotopes .

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and activation energies for sulfonation reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to derive rate constants .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Reproducibility : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations to avoid solvent interference) .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

- Metabolite Analysis : LC-MS/MS to detect degradation products that may influence activity .

Q. How can computational tools predict its pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Model membrane permeability (logP) and blood-brain barrier penetration .

- QSAR Models : Corrogate structural descriptors (e.g., topological polar surface area) with ADMET profiles .

- Docking Studies : Target homology models of receptors (e.g., benzimidazole-binding kinases) using AutoDock Vina .

Q. What experimental designs are suitable for in vivo efficacy studies?

- Rodent Models : Use xenograft tumors in nude mice for antitumor evaluation, with dose ranges derived from in vitro IC₅₀ values .

- Pharmacokinetic Profiling : Measure plasma half-life (t½) via LC-MS and tissue distribution .

- Toxicology : Monitor liver/kidney function markers (ALT, creatinine) and histopathology .

Methodological Best Practices

Q. How to optimize synthetic scalability without compromising purity?

Q. What statistical approaches validate reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.